molecular formula C10H13ClFNO2 B1384032 2-Amino-1-[4-(2-fluoroethoxy)phenyl]ethan-1-one hydrochloride CAS No. 2059988-76-8

2-Amino-1-[4-(2-fluoroethoxy)phenyl]ethan-1-one hydrochloride

Cat. No. B1384032
M. Wt: 233.67 g/mol
InChI Key: LJEBYUJAZPUZRH-UHFFFAOYSA-N
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Description

“2-Amino-1-[4-(2-fluoroethoxy)phenyl]ethan-1-one hydrochloride” is a chemical compound with the CAS Number: 2059988-76-8 . It has a molecular weight of 233.67 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12FNO2.ClH/c11-5-6-14-9-3-1-8(2-4-9)10(13)7-12;/h1-4H,5-7,12H2;1H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 233.67 . It is typically stored at 4 degrees Celsius and is usually in powder form .

Scientific Research Applications

Analytical Techniques and Synthesis

  • Test Purchase and Identification: 2-Amino-1-[4-(2-fluoroethoxy)phenyl]ethan-1-one hydrochloride, a cathinone analogue, was identified using various analytical techniques like NMR spectroscopy, gas and liquid chromatography, and mass spectrometry. This substance is noted for its potential psychoactive effects in humans, similar to phenethylamine 2C-B (Power et al., 2015).

Pyrolysis Products and Stability

  • Pyrolysis Products Identification: The stability of 2-Amino-1-[4-(2-fluoroethoxy)phenyl]ethan-1-one hydrochloride when exposed to heat was investigated, revealing the formation of various pyrolysis products. This research is crucial for understanding the potential hazards of ingesting these substances through smoking or inhalation (Texter et al., 2018).

Pharmacological Studies

  • Antitumor Evaluation: Novel derivatives of 2-Amino-1-[4-(2-fluoroethoxy)phenyl]ethan-1-one hydrochloride, with different substituents on the phenyl ring, were synthesized and evaluated for their antitumor activities against various human cancer cell lines. This study contributes to the development of potential therapeutic agents (Racané et al., 2006).

Synthesis and Characterization

  • Practical Synthesis: Efficient synthesis methods for compounds related to 2-Amino-1-[4-(2-fluoroethoxy)phenyl]ethan-1-one hydrochloride were developed, providing a foundation for further pharmaceutical research (Vaid et al., 2012).

Biological Activities

  • Antibacterial Activity: The synthesis and antibacterial activity of derivatives of 2-Amino-1-[4-(2-fluoroethoxy)phenyl]ethan-1-one hydrochloride were explored. This highlights the potential of these compounds in treating bacterial infections (Wanjari, 2020).

properties

IUPAC Name

2-amino-1-[4-(2-fluoroethoxy)phenyl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2.ClH/c11-5-6-14-9-3-1-8(2-4-9)10(13)7-12;/h1-4H,5-7,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJEBYUJAZPUZRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN)OCCF.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-[4-(2-fluoroethoxy)phenyl]ethan-1-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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